molecular formula C13H15NO2 B13595643 3-(1H-indol-2-yl)-2,2-dimethylpropanoicacid

3-(1H-indol-2-yl)-2,2-dimethylpropanoicacid

Cat. No.: B13595643
M. Wt: 217.26 g/mol
InChI Key: VMTQFWYGFLPZLU-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, leading to changes in their function and subsequent biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, including the 2,2-dimethylpropanoic acid group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H15NO2/c1-13(2,12(15)16)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8H2,1-2H3,(H,15,16)

InChI Key

VMTQFWYGFLPZLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

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